molecular formula C10H10O B3148325 1-(3-Vinylphenyl)ethanone CAS No. 64217-99-8

1-(3-Vinylphenyl)ethanone

Cat. No.: B3148325
CAS No.: 64217-99-8
M. Wt: 146.19 g/mol
InChI Key: YJKURLAXYPVMHQ-UHFFFAOYSA-N
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Description

1-(3-Vinylphenyl)ethanone is an organic compound with the molecular formula C10H10O It is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Vinylphenyl)ethanone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the reaction of (3-vinylphenyl)phenylmethane with carbon monoxide and hydrogen in the presence of a transition metal carbonylation catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Vinylphenyl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1-(3-Vinylphenyl)ethanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Vinylphenyl)ethanone involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, attacking electrophiles to form cationic intermediates. These intermediates then undergo further reactions to yield substituted aromatic products . The vinyl group can also participate in polymerization reactions, forming long-chain polymers with unique properties.

Properties

IUPAC Name

1-(3-ethenylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8(2)11/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKURLAXYPVMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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